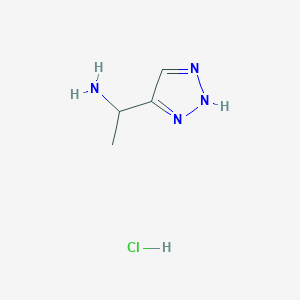

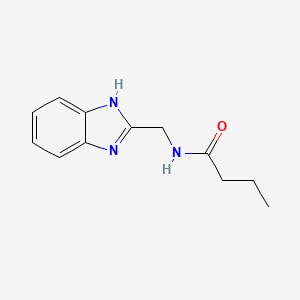

![molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9](/img/structure/B2965448.png)

benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . The synthesis of these compounds often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in a new set of small molecules designed for CDK2 inhibition .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A variety of heterocyclic derivatives, including pyrazoles and pyridazinones, have been synthesized and evaluated for their biological activities. These compounds have shown potential as antimicrobial and anti-inflammatory agents, with some exhibiting promising anticancer activities as well. The methodologies employed often utilize microwave techniques or other novel synthetic approaches to enhance the yield and efficiency of the reactions (Kendre, Landge, & Bhusare, 2015; Dabholkar & Gavande, 2016).

Anticancer Activity

Research into pyrazino[1,2-a]benzimidazole derivatives has highlighted the synthesis of new compounds with significant anticancer activities. These studies are crucial for developing new therapeutic agents, with some derivatives showing remarkable activity comparable to standard drugs (Ş. Demirayak & L. Yurttaş, 2014).

Antioxidant Properties

The synthesis and characterization of novel pyrazole derivatives, along with their antioxidant properties, have been explored. These compounds, synthesized through various innovative methods, have demonstrated significant potential in scavenging free radicals, suggesting their utility in developing antioxidant therapies (S. Naveen et al., 2021).

Molecular Docking and In Vitro Screening

Newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have undergone molecular docking and in vitro screening to assess their antimicrobial and antioxidant activities. These studies provide insights into the molecular interactions responsible for the biological activities of these compounds, guiding the design of more effective therapeutic agents (Flefel et al., 2018).

Mécanisme D'action

Target of Action

The primary target of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound halts the transition from the G1 phase to the S phase of the cell cycle . This results in cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These studies help predict the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The primary result of the action of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is the inhibition of cell proliferation . By blocking CDK2 activity, the compound prevents cells from progressing through the cell cycle, leading to growth arrest . Additionally, it induces apoptosis within HCT cells .

Orientations Futures

Future research could focus on further investigating the potential of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies could also be conducted to predict the pharmacokinetic properties and potential antitumor activity of this compound .

Propriétés

IUPAC Name |

benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQVRDQBJYDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

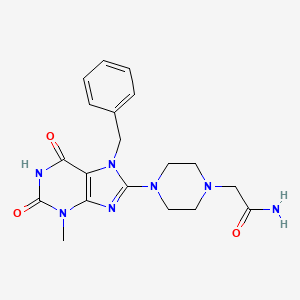

![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)

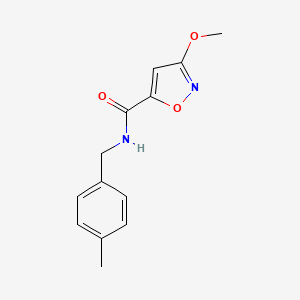

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)

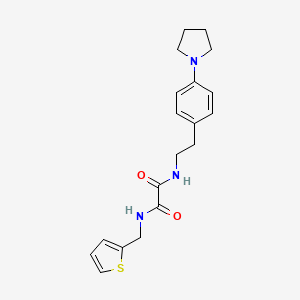

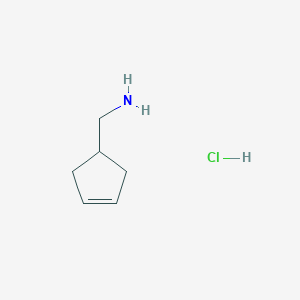

![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)

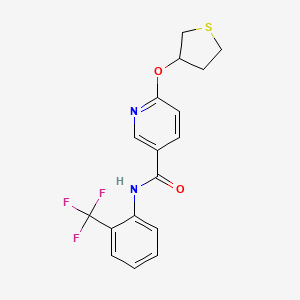

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)

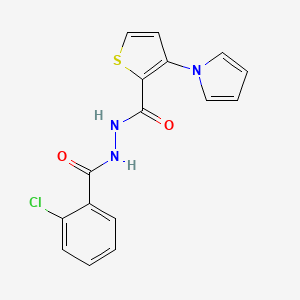

![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)